molecular formula C17H14F3NO3S B2391629 7-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide CAS No. 1234918-81-0

7-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide

Cat. No. B2391629
CAS RN: 1234918-81-0
M. Wt: 369.36
InChI Key: SCEHUTSQPWVXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H14F3NO3S and its molecular weight is 369.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotective and Antioxidant Effects

A study explored the synthesis of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and their neuroprotective and antioxidant activities. Compounds showed significant protection against NMDA-induced excitotoxic neuronal cell damage and had potent anti-excitotoxic, ROS scavenging, and antioxidant activities (Cho et al., 2015).

Anti-Inflammatory and Analgesic Agents

Another study involved the synthesis of benzofuran derivatives, including N-(thiazolo[3, 2-a]pyrimidine)-3-methylbenzodifuran-2-carboxamide, which were evaluated for their analgesic and anti-inflammatory activities. These compounds demonstrated high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Synthesis of Related Compounds

Research has been conducted on the practical synthesis of related benzofuran compounds, focusing on methods that improve yield and reduce costs. For example, a study detailed a method for synthesizing an orally active CCR5 antagonist, showcasing the relevance of benzofuran derivatives in medicinal chemistry (Ikemoto et al., 2005).

Cell Adhesion Inhibition

Benzofuran derivatives have been investigated for their ability to inhibit cell adhesion. For instance, one study found that benzo[b]thiophene- and benzofuran-2-carboxamides inhibited the expression of E-selectin, ICAM-1, and VCAM-1, suggesting potential applications in addressing inflammation and immune response (Boschelli et al., 1995).

Biologically Active Derivatives

Further, thiophene-3-carboxamide derivatives, which are structurally related to benzofuran-2-carboxamide, have been reported to exhibit antibacterial and antifungal activities. This highlights the potential of such compounds in antimicrobial research (Vasu et al., 2005).

properties

IUPAC Name

7-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3S/c1-23-13-4-2-3-12-7-14(24-15(12)13)16(22)21(10-17(18,19)20)8-11-5-6-25-9-11/h2-7,9H,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEHUTSQPWVXEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N(CC3=CSC=C3)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.